Ethyl isobutyl sulfide

描述

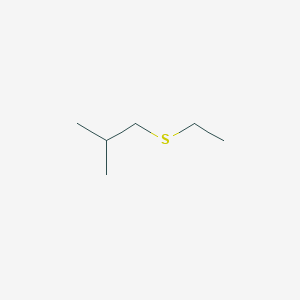

Ethyl isobutyl sulfide is an organic compound with the molecular formula C6H14S. It is a sulfide, which means it contains a sulfur atom bonded to two alkyl groups. This compound is known for its distinct odor and is used in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl isobutyl sulfide can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-methylpropane with ethanethiol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol and requires heating for about 0.5 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Oxidation Reactions

Ethyl isobutyl sulfide undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions:

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (one S=O bond) and sulfones (two S=O bonds). Steric hindrance from the isobutyl group slows reaction rates compared to less-branched thioethers .

Nucleophilic Substitution Reactions

The sulfur atom in this compound acts as a nucleophile in SN2 reactions with alkyl halides:

-

Steric Effects : The isobutyl group reduces reactivity in SN2 pathways compared to linear analogs like diethyl sulfide .

Acid-Catalyzed Reactions

This compound reacts with strong acids to form sulfonium ions, though less readily than less hindered thioethers:

-

Comparison : Thioethers with smaller substituents (e.g., dimethyl sulfide) form sulfonium salts more readily .

a) Alkylation of Thiols

-

Reaction : Ethyl thiol + Isobutyl bromide → this compound

-

Yield : 70–85% under optimized conditions.

b) Thiol-Ene Reaction

-

Substrates : Ethyl mercaptan + Isobutylene

-

Conditions : Radical initiators (e.g., AIBN), 80°C.

-

Yield : 65–75% with regioselectivity favoring the anti-Markovnikov product.

Comparative Reactivity with Other Thioethers

The branched structure of this compound influences its reactivity:

| Thioether | Oxidation Rate (H₂O₂) | SN2 Reactivity | Thermal Stability |

|---|---|---|---|

| Diethyl sulfide | Fast | High | Moderate |

| This compound | Slow | Moderate | High |

| Dimethyl sulfide | Very fast | Very high | Low |

科学研究应用

Industrial Applications

Ethyl isobutyl sulfide finds numerous applications across different industries:

- Flavoring and Fragrance Industry : Due to its characteristic scent, it is utilized in flavoring agents and perfumes.

- Chemical Intermediate : It serves as a precursor in the synthesis of more complex organic compounds, particularly in the production of agrochemicals and pharmaceuticals.

- Solvent in Chemical Reactions : Its solvent properties make it useful in various chemical reactions, particularly those involving other organic compounds.

Analytical Applications

In scientific research, this compound is often analyzed for its presence in various mixtures. Techniques employed include:

- Gas Chromatography (GC) : Used to separate and quantify the compound in complex mixtures.

- Mass Spectrometry (MS) : For determining molecular structures and confirming the identity of the compound .

These analytical methods are crucial for quality control in industrial applications and research settings.

Flotation Efficiency Testing

A notable study investigated the application of N-Ethyl-O-Isobutyl Thiocarbamate, derived from this compound, in flotation processes for ore samples. The study demonstrated that this compound significantly improved flotation efficiency when applied to copper and zinc ores, highlighting its potential as a selective flotation reagent in mineral processing .

Environmental Impact Assessments

Research has also focused on the environmental impact of sulfur compounds, including this compound, particularly concerning their formation mechanisms in industrial processes such as MTBE production. Understanding these mechanisms aids in developing strategies to mitigate adverse environmental effects associated with sulfur emissions .

作用机制

The mechanism of action of ethyl isobutyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound is the primary site of reactivity. The compound can form sulfoxides or sulfones through the transfer of oxygen atoms from oxidizing agents. In reduction reactions, the sulfur atom is reduced to form thiols. The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .

相似化合物的比较

- Methyl isobutyl sulfide

- Propyl isobutyl sulfide

- Butyl isobutyl sulfide

Comparison: this compound is unique due to its specific alkyl groups attached to the sulfur atom. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, density, and reactivity. For instance, mthis compound has a lower boiling point and different reactivity patterns due to the presence of a methyl group instead of an ethyl group .

生物活性

Ethyl isobutyl sulfide (C6H14S) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article explores its biological interactions, including mechanisms of action, synthesis methods, and potential applications in various fields.

Overview of this compound

This compound is characterized by a sulfur atom bonded to two alkyl groups: ethyl and isobutyl. It is typically a colorless to light yellow liquid with a distinct odor. The compound is primarily utilized in industrial applications, including flavoring and fragrance production, but its biological properties are increasingly being investigated.

Synthesis Methods

This compound can be synthesized through several methods:

- Nucleophilic Substitution : A common method involves the reaction of 1-bromo-2-methylpropane with ethanethiol in the presence of potassium hydroxide as a base. This reaction typically occurs in ethanol under heating conditions for approximately 30 minutes.

- Industrial Production : In larger-scale settings, similar synthetic routes are employed, often utilizing continuous flow reactors to enhance yield and purity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biomolecules. Key mechanisms include:

- Enzyme Interaction : Sulfides like this compound can interact with enzymes, potentially altering their activity. This interaction may influence metabolic pathways and cellular signaling.

- Oxidation and Reduction Reactions : The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, or reduction to generate thiols. These transformations can affect cellular processes and biochemical pathways.

Case Studies and Experimental Data

- Enzymatic Activity : A study demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. The compound was shown to interact with acetylcholinesterase (AChE), suggesting potential implications for neuropharmacology.

- Toxicological Assessments : Toxicological evaluations indicate that while this compound has low acute toxicity, prolonged exposure could lead to respiratory irritation and skin sensitization. The NIOSH occupational exposure banding process classifies this compound based on its health endpoints, which include considerations for carcinogenicity and reproductive toxicity .

- Potential Therapeutic Applications : Research is ongoing into the use of this compound as a precursor for drug synthesis, particularly in the development of novel therapeutic agents targeting metabolic disorders .

Comparative Analysis of Biological Activity

| Property | This compound | Other Sulfides |

|---|---|---|

| Molecular Formula | C6H14S | Varies |

| Enzyme Interaction | Moderate inhibition of AChE | Varies |

| Toxicity Level | Low | Varies |

| Therapeutic Potential | Emerging research | Established compounds |

属性

IUPAC Name |

1-ethylsulfanyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRKGXWQBSPXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333926 | |

| Record name | Ethyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-45-2 | |

| Record name | Ethyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。